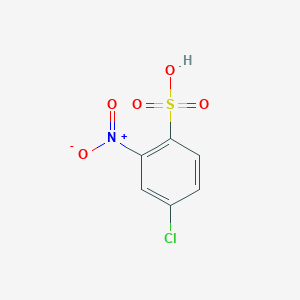

4-Chloro-2-nitrobenzenesulfonic acid

Description

4-Chloro-2-nitrobenzenesulfonic acid (C₆H₄ClNO₅S) is a sulfonic acid derivative featuring a nitro (-NO₂) group at the 2-position and a chlorine atom at the 4-position on the benzene ring. Its SMILES representation is C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)O, and its InChIKey is LZYDMBZSLOSYOZ-UHFFFAOYSA-N . Collision cross-section (CCS) values for its ionized forms range from 140.7 to 153.3 Ų, depending on the adduct (e.g., [M+H]⁺: 237.95715 m/z, CCS: 148.1 Ų) . While the compound lacks extensive literature data, its structural features make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C6H4ClNO5S |

|---|---|

Molecular Weight |

237.62 g/mol |

IUPAC Name |

4-chloro-2-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H4ClNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13) |

InChI Key |

LZYDMBZSLOSYOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Intermediate

4-Chloro-2-nitrobenzenesulfonic acid serves primarily as a chemical intermediate in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, leading to the production of:

- Dyes and Pigments : It is used in the synthesis of colorants due to its ability to form stable azo compounds.

- Pharmaceuticals : The compound is integral in synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents.

- Agricultural Chemicals : It is utilized in the production of herbicides and fungicides, contributing to agricultural productivity.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role in drug synthesis. Notable applications include:

- Synthesis of Antimicrobial Agents : It is involved in creating compounds with antibacterial properties, which are critical for treating infections.

- Anti-inflammatory Drugs : The compound has been studied for its potential use in developing medications that reduce inflammation and pain.

Case Study: Synthesis of Dapsone

One prominent case study involves the synthesis of Dapsone , a drug used to treat leprosy and other infections. The synthesis pathway includes this compound as a key intermediate, demonstrating its importance in pharmaceutical chemistry .

Environmental Applications

The compound also shows promise in environmental science, particularly in:

- Water Treatment : Research indicates that derivatives of this compound can be used to remove contaminants from water sources.

- Corrosion Inhibition : Studies have explored its effectiveness as a corrosion inhibitor for metals exposed to harsh environments, such as acidic conditions .

Data Table: Applications Summary

Comparison with Similar Compounds

Structural Isomers and Positional Derivatives

- 2-Chloro-5-nitrobenzenesulfonic acid (CAS 946-30-5) and 4-chloro-1-nitrobenzene-3-sulfonic acid (CAS 96-73-1): These isomers differ in the positions of the chloro and nitro groups. Positional effects also influence acidity; the nitro group at the 2-position in the parent compound exerts a stronger electron-withdrawing effect, increasing sulfonic acid dissociation .

Sulfonyl Chloride Derivatives

- 4-Chloro-2-nitrobenzenesulfonyl Chloride (CAS 4533-96-4) :

This derivative replaces the sulfonic acid (-SO₃H) group with a sulfonyl chloride (-SO₂Cl). The chloride form is more reactive, serving as a precursor in amidation and esterification reactions. Its applications include peptide synthesis and polymer chemistry, where the sulfonyl chloride group acts as a leaving group .

Sulfonamide Derivatives

- 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid (CAS 68003-38-3): Here, the sulfonic acid is converted to a sulfonamide (-SO₂NH-) linked to a benzoic acid moiety. The sulfonamide group enhances bioavailability compared to the parent sulfonic acid .

- N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide :

Synthesized from 2-nitrobenzenesulfonyl chloride and 4-chloroaniline, this derivative demonstrates the utility of sulfonamides in crystallography and materials science. The sulfonamide linkage increases thermal stability compared to the sulfonic acid .

Functional Group Variations

- 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) :

Replacing the nitro group with a sulfamoyl (-SO₂NH₂) group alters electronic properties. The sulfamoyl group is less electron-withdrawing than nitro, reducing acidity (pKa ~1.5 vs. ~-6 for sulfonic acids). This compound is used in diuretic drug synthesis . - The fluorine atom enhances metabolic stability, illustrating how halogen choice impacts compound longevity in biological systems .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The nitro group’s electron-withdrawing nature enhances the acidity of sulfonic acids, making them stronger acids than their sulfonamide or sulfamoyl counterparts .

- Reactivity : Sulfonyl chlorides (e.g., CAS 4533-96-4) exhibit higher reactivity in nucleophilic substitutions compared to sulfonic acids, enabling diverse derivatization pathways .

- Biological Activity : Sulfonamide derivatives (e.g., CAS 68003-38-3) demonstrate targeted enzyme inhibition, underscoring their pharmaceutical relevance .

Preparation Methods

Chlorosulfonation of 4-Chloro-2-nitrobenzene

A direct method involves the reaction of 4-chloro-2-nitrobenzene with chlorosulfonic acid (HSOCl). This exothermic reaction proceeds at elevated temperatures (90–120°C) to introduce the sulfonic acid group at the para position relative to the chlorine substituent. The mechanism proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and a solvent.

Reaction Conditions:

-

Temperature: 90–120°C

-

Molar ratio: 1:1.2 (4-chloro-2-nitrobenzene : HSOCl)

-

Duration: 4–6 hours

Post-reaction, the mixture is cooled to 60–80°C, and inorganic acid chlorides (e.g., thionyl chloride) are added to stabilize intermediates. Hydrolysis of the resulting sulfonyl chloride with aqueous sodium hydroxide yields the sulfonic acid derivative.

Sequential Nitration and Sulfonation of Chlorobenzene

An alternative industrial approach starts with chlorobenzene, which undergoes nitration followed by sulfonation:

Step 1: Nitration of Chlorobenzene

Chlorobenzene is nitrated using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) at 50–60°C to yield 4-chloro-1-nitrobenzene. The nitro group preferentially occupies the para position due to the directing effects of the chlorine atom.

Step 2: Sulfonation of 4-Chloro-1-nitrobenzene

The nitrated product is sulfonated with fuming sulfuric acid (oleum) at 120–150°C. The sulfonic acid group enters the ortho position relative to the nitro group, resulting in 4-chloro-2-nitrobenzenesulfonic acid.

Optimization Notes:

-

Oleum concentration (20–30% SO) ensures complete sulfonation.

-

Reaction time: 8–12 hours for maximal yield (65–75%).

Regioselective Nitration of 4-Chlorobenzenesulfonic Acid

Nitration Using Mixed Acid Systems

4-Chlorobenzenesulfonic acid is nitrated with a HNO-HSO mixture at 0–10°C to direct the nitro group to the ortho position relative to the sulfonic acid group. The sulfonic acid group’s strong meta-directing nature ensures high regioselectivity.

Key Parameters:

Microwave-Assisted Nitration

Recent advancements employ microwave irradiation to accelerate nitration. Using HNO-AcO as the nitrating agent, reactions complete in 15–20 minutes at 80°C, achieving yields of 75–82%. This method reduces side products like dinitro derivatives.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Insights

Patents highlight continuous processes for large-scale synthesis. For example, a cascade reactor system maintains temperatures at 110–115°C during sulfonation and 60–80°C during thionyl chloride addition, ensuring consistent product quality. Automated pH adjustment during hydrolysis minimizes degradation of the sulfonic acid group.

Challenges and Optimization Strategies

-

Byproduct Formation: Dinitro derivatives may form during nitration. Strategies include controlled stoichiometry (limiting HNO excess) and stepwise temperature ramping.

-

Corrosion Resistance: Titanium-lined reactors are recommended for handling chlorosulfonic acid and oleum.

-

Waste Management: Neutralization of acidic byproducts with Ca(OH) reduces environmental impact.

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-nitrobenzenesulfonic acid, and how are intermediates characterized?

The synthesis typically involves sulfonation of p-chloronitrobenzene using concentrated sulfuric acid or oleum. Key intermediates like 4-chloro-3-nitrobenzenesulfonic acid are formed, which can be characterized via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm regioselectivity . For example, sulfonation at the meta position relative to the nitro group is verified by comparing spectral data with literature values. Yield optimization often requires temperature control (80–100°C) and extended reaction times (6–12 hours).

Q. What purification techniques are effective for isolating this compound derivatives?

Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) is common. For sulfonyl chloride intermediates (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride), vacuum distillation or silica-gel column chromatography (eluting with ethyl acetate/hexane) ensures high purity. Purity is validated by melting point analysis and HPLC (≥95% purity threshold) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is used for structural refinement. Key parameters include bond lengths (e.g., S–O bonds ≈1.43 Å) and torsion angles to confirm planarity of the sulfonic acid group. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can competing reaction pathways during sulfonation of p-chloronitrobenzene be mitigated?

Competing nitration or over-sulfonation is minimized by:

Q. What mechanistic insights explain the regioselectivity of sulfonation in nitroaromatic systems?

The nitro group acts as a meta-directing electrophile, favoring sulfonation at the position para to the chlorine substituent. Computational studies (DFT calculations) reveal that the transition state for sulfonation has lower activation energy (~15 kcal/mol) at the meta position due to resonance stabilization of the Wheland intermediate .

Q. How do solvent effects influence the reactivity of this compound in coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing the sulfonate anion. For example, in SNAr reactions with amines, DMF increases reaction rates by 3–5× compared to THF, as confirmed by kinetic studies (monitored via UV-Vis at 320 nm) .

Q. What strategies resolve discrepancies in spectroscopic data for sulfonic acid derivatives?

- Tandem MS/MS : Differentiates isomers by fragmentation patterns (e.g., m/z 237.62 [M-H]⁻ for this compound).

- Variable-temperature NMR : Resolves signal splitting caused by dynamic proton exchange in sulfonic acid groups .

Methodological Considerations

Q. How are reaction yields optimized for large-scale synthesis of this compound?

Q. What analytical techniques validate the absence of toxic byproducts (e.g., chlorinated dioxins)?

Q. How are computational tools integrated with experimental data for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.